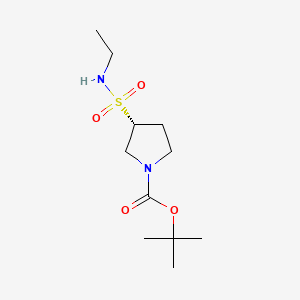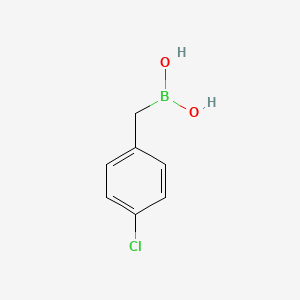
(4-Chlorobenzyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a chlorine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)boronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of (4-chlorobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid.
Palladium-Catalyzed Borylation: This method employs palladium catalysts to facilitate the borylation of (4-chlorobenzyl)halides using diboron reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Chlorobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The primary mechanism by which (4-Chlorobenzyl)boronic acid exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the benzyl ring can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent.
(4-Methylbenzyl)boronic Acid: Contains a methyl group instead of a chlorine atom.
(4-Fluorobenzyl)boronic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness: (4-Chlorobenzyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Properties
Molecular Formula |
C7H8BClO2 |
|---|---|
Molecular Weight |
170.40 g/mol |
IUPAC Name |
(4-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI Key |
YIRAAYDTFXIGOX-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=C(C=C1)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
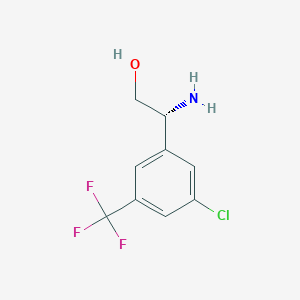
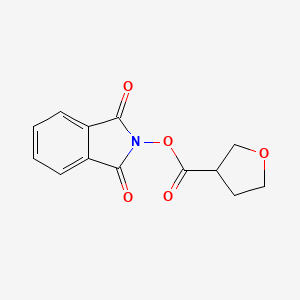
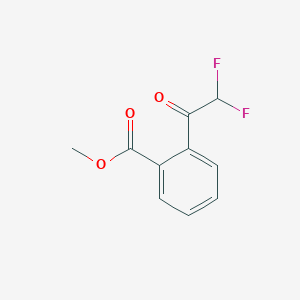



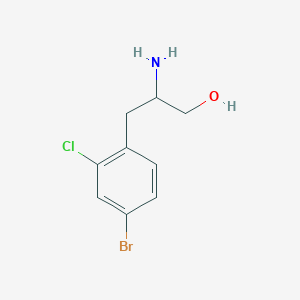
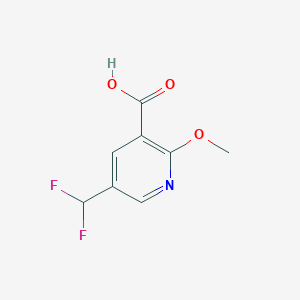
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)

![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
